molecular formula C10H8N2O3 B589182 Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-22-0

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B589182
CAS No.: 151831-22-0
M. Wt: 204.18 g/mol
InChI Key: OKFHXELMBVIIRH-UHFFFAOYSA-N
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Description

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H10N2O3. It is known for its unique structure, which combines a pyrazole ring fused to a pyridine ring, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield the desired pyrazolo[1,5-a]pyridine-3-carboxylate derivatives .

Industrial Production Methods

In industrial settings, the synthesis process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled, and solvents like dimethylformamide are used to enhance the solubility of reactants and improve the overall yield. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple fields .

Properties

CAS No.

151831-22-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-7(6-13)8-4-2-3-5-12(8)11-9/h2-6H,1H3

InChI Key

OKFHXELMBVIIRH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1C=O

Canonical SMILES

COC(=O)C1=NN2C=CC=CC2=C1C=O

Synonyms

3-FORMYL-PYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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